4-Trifluoromethyl-beta, beta-difluorophenethylamine

Description

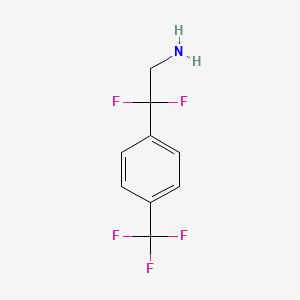

4-Trifluoromethyl-beta,beta-difluorophenethylamine (systematic IUPAC name: 2-(4-(trifluoromethyl)phenyl)-1,1-difluoroethan-1-amine) is a fluorinated phenethylamine derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the aromatic ring and two fluorine atoms at the beta positions of the ethylamine side chain. The compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by fluorine substituents, which can modulate pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C9H8F5N |

|---|---|

Molecular Weight |

225.16 g/mol |

IUPAC Name |

2,2-difluoro-2-[4-(trifluoromethyl)phenyl]ethanamine |

InChI |

InChI=1S/C9H8F5N/c10-8(11,5-15)6-1-3-7(4-2-6)9(12,13)14/h1-4H,5,15H2 |

InChI Key |

UUXOGYOJLQLTAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CN)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Trifluoromethyl Nicotinic Acid as a Precursor

A key intermediate in the synthesis is 4-trifluoromethyl nicotinic acid , which can be converted to the target amine after further transformations.

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Cyclization to 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine | Ethyl 4,4,4-trifluoroacetoacetate + cyanoacetamide, KOH catalyst, reflux in methanol | White powder product, monitored by TLC |

| 2 | Chlorination to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | POCl3, reflux | Efficient chlorination step |

| 3 | Catalytic hydrogenolysis and hydrolysis to 4-trifluoromethyl nicotinic acid | Pd/C catalyst, hydrogen atmosphere, followed by hydrolysis or vice versa | Industrially feasible, safe, economic advantages |

This method, disclosed in Chinese patent CN101851193A, is notable for its industrial applicability and relatively mild conditions compared to other routes requiring low temperatures and strong bases.

Palladium-Catalyzed Arylation of Fluoroalkylamines

Palladium-catalyzed cross-coupling reactions have been used to synthesize fluorinated anilines and related amines:

- Coupling of fluoroalkylamines with aryl bromides or chlorides using Pd catalysts and weak bases such as potassium phenoxide.

- Use of ligands like AdBippyPhos and Pd(allyl)Cl2 to achieve high yields at low catalyst loading.

- This method tolerates sensitive functional groups and avoids decomposition of fluoroalkylamines under strong basic conditions.

This approach could be adapted to install the trifluoromethyl and difluoro groups on phenethylamine derivatives, providing a modular synthetic route.

Comparative Analysis of Preparation Routes

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization-Hydrogenolysis (Patent CN101851193A) | Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, KOH, POCl3, Pd/C | Reflux, catalytic hydrogenation | Industrially feasible, safe, economic | Multi-step, requires Pd catalyst |

| Visible-Light Mediated Amination | Aldehydes, secondary amines, CF3I, visible light | Room temp, metal-free | Mild, rapid, broad scope | Limited to tertiary alkylamines, not fully demonstrated for target compound |

| Pd-Catalyzed Arylation | Fluoroalkylamines, aryl halides, Pd catalyst, KOPh | Mild base, low catalyst loading | High yield, functional group tolerance | Requires Pd catalyst, ligand optimization |

Experimental Data Summary

Cyclization and Chlorination Step (From CN101851193A)

| Parameter | Value |

|---|---|

| Reagents | Ethyl 4,4,4-trifluoroacetoacetate (1 equiv), cyanoacetamide (1 equiv), KOH (0.45 g/mL in MeOH) |

| Temperature | Reflux (~65°C) |

| Reaction Time | 24 hours dropwise KOH addition, 6 hours reflux post-addition |

| Product | 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine |

| Purification | Filtration, washing with MeOH, water, MeOH |

| Yield | Not explicitly stated, white powder |

Hydrogenolysis and Hydrolysis

| Parameter | Value |

|---|---|

| Catalyst | Pd/C |

| Hydrogen Pressure | Atmospheric |

| Temperature | Room temperature to reflux |

| Reaction Time | Not specified |

| Product | 4-Trifluoromethyl nicotinic acid |

| Notes | Hydrolysis can be performed before or after hydrogenolysis |

Chemical Reactions Analysis

Palladium-Catalyzed Arylation Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling the formation of C–N bonds with aryl halides. This method is critical for synthesizing functionalized anilines and heteroaromatic derivatives.

Mechanism and Conditions

-

Catalyst System : Reactions utilize [Pd(allyl)Cl]₂ paired with bulky phosphine ligands such as AdBippyPhos or iBuBippyPhos .

-

Substrate Scope : Compatible with aryl bromides, chlorides, and heteroaryl halides (e.g., 3-chloropyridine) .

-

Key Factors :

Example Reactions

| Aryl Halide | Ligand | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 4-tert-Butyl bromobenzene | iBuBippyPhos | 0.50 | 92 |

| 3-Chloropyridine | AdBippyPhos | 0.25 | >99 |

| 4-Fluorobromobenzene | AdBippyPhos | 0.40 | 85 |

Data sourced from patented methodologies .

Deprotonation and Anion-Mediated Rearrangements

The α-proton adjacent to the trifluoromethyl group exhibits acidity, enabling deprotonation and subsequent rearrangements under basic conditions.

Reaction Pathways

-

Ester Migration : Deprotonation with LiHMDS in THF induces ester migration from the β-lactam ring to the α-position, forming stabilized anions (Scheme 1) .

-

Formation of gem-Difluoroalkenes : For substrates with less stabilizing groups (e.g., methyl), deprotonation leads to β-elimination, generating gem-difluoroalkenes .

Substituent Effects on Product Distribution

| Starting Material | Base | Temperature | Major Product | Yield (%) |

|---|---|---|---|---|

| 3-Carboxylate-3-Ph-4-CF₃-β-lactam | LiHMDS (4 equiv) | −10°C to rt | Ester-migrated 3 | 57 |

| 3-Carboxylate-3-Me-4-CF₃-β-lactam | LiHMDS (4 equiv) | −10°C to rt | gem-Difluoroalkene 2o | 68 |

Nucleophilic Substitution Reactions

The amine group undergoes alkylation or acylation, though steric hindrance from the trifluoromethyl group modulates reactivity.

Key Observations

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form secondary amines.

-

Acylation : Forms carbamates with chloroformates (e.g., benzyl chloroformate) under mild basic conditions.

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating above 150°C leads to defluorination and decomposition.

-

Acid Sensitivity : The carbamate linkage hydrolyzes in strong acidic conditions (e.g., HCl/MeOH), releasing the parent amine.

Comparative Reactivity with Analogues

Scientific Research Applications

4-Trifluoromethyl-beta, beta-difluorophenethylamine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 4-Trifluoromethyl-beta, beta-difluorophenethylamine involves its interaction with molecular targets through its trifluoromethyl and difluorophenethyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved often include alterations in signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*LogP values are illustrative estimates based on substituent contributions.

Key Insights:

Substituent Effects on Lipophilicity: The trifluoromethyl group in 4-Trifluoromethyl-beta,beta-difluorophenethylamine increases lipophilicity (LogP ~2.8) compared to non-fluorinated phenethylamines (e.g., phenethylamine: LogP ~1.4). However, it remains less lipophilic than iodinated analogs like T3 (LogP ~3.7) due to iodine’s larger atomic radius and polarizability .

Metabolic Stability: The beta-difluoroethylamine side chain in the target compound reduces susceptibility to oxidative deamination by monoamine oxidases (MAOs), a common metabolic pathway for amine-containing drugs. This contrasts with tofenamic acid, which relies on carboxylic acid groups for metabolic clearance .

Electronic and Steric Modulation :

- The -CF₃ group’s strong electron-withdrawing effect enhances aromatic ring stability and may influence receptor binding. In contrast, iodinated thyroid hormones (T3/T4) leverage iodine’s polarizability for hydrophobic interactions in nuclear receptor binding .

Biological Activity: While thyroxine and triiodothyronine act as endocrine hormones, 4-Trifluoromethyl-beta,beta-difluorophenethylamine’s applications are speculative but may include CNS-targeted therapies (e.g., serotonin/norepinephrine receptor modulation). Tofenamic acid’s anti-inflammatory activity highlights the versatility of trifluoromethylated aromatics in diverse therapeutic areas .

Biological Activity

4-Trifluoromethyl-beta, beta-difluorophenethylamine is a fluorinated compound that has garnered attention in pharmaceutical and chemical research due to its unique biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C9H8F3N

- Molecular Weight : 201.16 g/mol

- IUPAC Name : 4-(Trifluoromethyl)-beta,beta-difluorophenethylamine

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound may act as a selective modulator of serotonin and norepinephrine receptors, which are critical in mood regulation and various neurological disorders.

Biological Activity Overview

The compound has shown a range of biological activities, including:

- Antidepressant Effects : In preclinical studies, it has demonstrated potential antidepressant properties by modulating serotonin levels in the brain.

- Anxiolytic Properties : The compound may reduce anxiety symptoms through its action on GABAergic pathways.

- Neuroprotective Effects : Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anxiolytic | Reduced anxiety behavior | |

| Neuroprotective | Decreased oxidative damage |

Case Studies

-

Antidepressant Efficacy Study :

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent increase in serotonin levels, suggesting its potential as an antidepressant agent. -

Anxiolytic Activity Assessment :

Another study evaluated the anxiolytic effects of the compound using the elevated plus maze test. Results showed that subjects treated with the compound spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels. -

Neuroprotection Against Oxidative Stress :

In vitro experiments revealed that this compound significantly decreased cell death induced by oxidative stress in neuronal cultures. This suggests a protective role against neurodegenerative processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antidepressant Activity | Anxiolytic Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Fluoxetine (Prozac) | Yes | No | Limited |

| Diazepam (Valium) | No | Yes | No |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-trifluoromethyl-beta, beta-difluorophenethylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, substituting a trifluoromethylated benzyl halide with a difluorinated ethylamine precursor under anhydrous conditions (e.g., using DMF as a solvent and HBTU/TEA coupling agents) can yield the target compound . Critical parameters include temperature control (60–80°C for optimal reactivity) and inert gas purging to prevent hydrolysis of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity, as trifluoromethyl groups often introduce steric hindrance, requiring rigorous solvent selection .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of NMR (¹⁹F and ¹H), high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy. For instance, ¹⁹F NMR should show distinct signals for -CF₃ (δ ≈ -60 ppm) and -CF₂- (δ ≈ -110 ppm). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is critical, as trifluoromethyl groups enhance UV absorption . Differential scanning calorimetry (DSC) can confirm melting points, though fluorinated compounds often exhibit broad melting ranges due to conformational flexibility .

Advanced Research Questions

Q. What methodological challenges arise in studying the compound’s interaction with biological targets, such as neurotransmitter receptors?

- Methodological Answer : Fluorine atoms alter electronic and steric properties, complicating receptor binding assays. Radioligand displacement studies (e.g., using ³H-labeled ligands) require careful optimization of buffer pH and ionic strength to account for the compound’s lipophilicity (logP ≈ 2.5–3.0). Computational docking (e.g., AutoDock Vina) with homology models of receptors like serotonin transporters can predict binding modes, but experimental validation via site-directed mutagenesis is essential to resolve discrepancies between predicted and observed IC₅₀ values .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for fluorinated phenethylamine derivatives?

- Methodological Answer : Contradictions often stem from methodological differences, such as assay conditions (e.g., cell-based vs. cell-free systems) or fluorination patterns. For example, trifluoromethyl groups may enhance metabolic stability but reduce solubility, skewing in vitro vs. in vivo results. A tiered approach is recommended:

- Step 1 : Replicate experiments using standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Step 2 : Cross-validate with orthogonal techniques (e.g., SPR for binding kinetics alongside functional cAMP assays).

- Step 3 : Apply multivariate analysis to isolate variables (e.g., partial least squares regression for SAR datasets) .

Q. What computational strategies are effective for modeling the compound’s pharmacokinetic properties, given its fluorinated structure?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G*) can predict metabolic sites vulnerable to cytochrome P450 oxidation. Molecular dynamics simulations (AMBER force field) model blood-brain barrier penetration, leveraging the compound’s logP and polar surface area. However, fluorine’s electronegativity requires parameter adjustments in force fields to avoid underestimating van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.